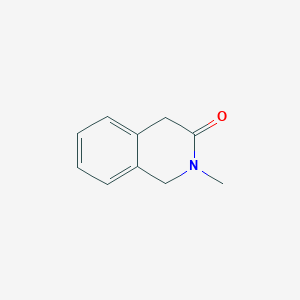

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one

Descripción general

Descripción

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding isoquinolinone.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Use of halogenating agents, nitrating agents, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinolinone derivatives, while reduction could produce tetrahydroisoquinoline compounds.

Aplicaciones Científicas De Investigación

Neurological Disorders

One of the most notable applications of 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one is its role as a positive allosteric modulator (PAM) of the dopamine D1 receptor. This mechanism is particularly relevant for treating conditions such as:

- Parkinson's Disease : The compound has shown promise in improving motor symptoms associated with Parkinson's disease. It may provide an alternative treatment option that addresses cognitive impairments often exacerbated by traditional dopamine therapies .

- Schizophrenia : Research indicates that compounds similar to this compound may alleviate cognitive and negative symptoms in schizophrenia patients .

- Alzheimer’s Disease : The compound is also being investigated for its potential to treat cognitive impairments associated with Alzheimer's disease .

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of 3,4-dihydroisoquinoline derivatives, including this compound. In vivo tests demonstrated that certain derivatives could significantly reduce immobility time in forced swim tests, suggesting their efficacy in treating depression .

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. For instance:

- Antiproliferative Effects : Studies have shown that certain isoquinoline derivatives exhibit significant antiproliferative activity against leukemia cells and other cancer types. One derivative demonstrated a good selectivity index for cancer cells compared to normal cells, indicating its potential as a safe therapeutic agent .

- Mechanistic Insights : Mechanistic studies suggest that these compounds may inhibit specific cellular pathways critical for cancer cell survival and proliferation .

Synthesis and Derivative Exploration

The synthesis of this compound and its derivatives has been extensively documented. Various synthetic routes have been established to produce derivatives with enhanced biological activities:

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 6a-1 | General Procedure A | 96 | Antidepressant |

| 6b-6 | Modified Procedure B | 85 | Anticancer |

| 3b | Cyclization Method | 75 | Antiproliferative |

These derivatives are being actively researched for their enhanced pharmacological profiles compared to the parent compound .

Toxicological Profile

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile:

- Cytotoxicity Studies : In vitro studies have shown that many derivatives display low cytotoxicity against normal cell lines (e.g., HEK293). For example, compound 6a-1 exhibited a cytotoxicity rate lower than 20% at a concentration of 100 μM, indicating a favorable safety profile compared to existing antidepressants like Agomelatine .

Mecanismo De Acción

The mechanism of action of 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Another isoquinoline derivative with different biological activities.

Isoquinolin-1(2H)-one: A related compound with a different substitution pattern.

Uniqueness

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Actividad Biológica

2-Methyl-1,4-dihydroisoquinolin-3(2H)-one is a compound that belongs to the isoquinoline family and has attracted attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dihydroisoquinoline core with a methyl group at the second position. This structural feature is crucial for its biological activity, influencing its interactions with various biological targets.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of mitochondrial respiration |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues. Notably, it modulates pathways associated with neuronal survival and apoptosis.

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria as well as fungi. The compound disrupts microbial cell membranes, leading to cell death.

Enzyme Interactions

The biological activity of this compound is largely mediated through its interaction with various enzymes and receptors:

- Cytochrome P450 enzymes : The compound is metabolized by these enzymes, influencing drug metabolism and toxicity.

- Translocator Protein (TSPO) : It binds to TSPO, modulating mitochondrial functions that are critical in apoptosis regulation.

Signaling Pathways

The compound has been shown to affect several signaling pathways involved in cell survival and death:

- MAPK Pathway : Activation of this pathway promotes cell survival under stress conditions.

- NF-kB Pathway : Inhibition of NF-kB can lead to reduced inflammation and enhanced apoptosis in cancer cells.

Case Studies

-

In Vivo Study on Cancer Models :

A study involving mice bearing xenografts of human breast cancer demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis. -

Neuroprotection in Rodent Models :

In models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This was linked to decreased oxidative stress markers in the brain.

Propiedades

IUPAC Name |

2-methyl-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQVKXJHCXPXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461163 | |

| Record name | 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6798-05-6 | |

| Record name | 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.